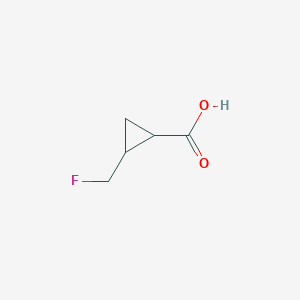![molecular formula C7H11NO B7961808 8-Oxabicyclo[3.2.1]oct-6-en-3-amine](/img/structure/B7961808.png)
8-Oxabicyclo[3.2.1]oct-6-en-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Oxabicyclo[321]oct-6-en-3-amine is a bicyclic organic compound characterized by its unique structure, which includes an oxygen atom incorporated into the bicyclic ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-Oxabicyclo[3.2.1]oct-6-en-3-amine typically involves cycloaddition reactions. One common method is the [4+3] cycloaddition reaction, where suitable oxyallyls and furans are used as starting materials . The reaction conditions often require controlled temperatures and the presence of specific catalysts to ensure the desired stereochemistry and yield.
Industrial Production Methods
While detailed industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for scalability, using cost-effective reagents, and ensuring high purity of the final product through purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
8-Oxabicyclo[3.2.1]oct-6-en-3-amine undergoes various chemical reactions, including:
Reduction: Stereoselective reduction of the carbonyl group on C3 can be achieved using specific reducing agents.
Common Reagents and Conditions
Oxidation: Tempo oxoammonium tetrafluoroborate (T+BF4−), ZnBr2.
Reduction: Stereoselective reducing agents.
Substitution: Organic acids for electrophilic addition.
Major Products Formed
The major products formed from these reactions include polyfunctionalized cycloheptanes and spirocyclic dihydrofurans, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
8-Oxabicyclo[3.2.1]oct-6-en-3-amine has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 8-Oxabicyclo[3.2.1]oct-6-en-3-amine involves its interaction with molecular targets through its unique bicyclic structure. The compound can undergo various chemical transformations, allowing it to interact with different biological pathways and molecular targets. For example, its derivatives have been studied for their potential to modulate thromboxane A2 pathways, which are involved in platelet aggregation and vasoconstriction .
Comparación Con Compuestos Similares
8-Oxabicyclo[3.2.1]oct-6-en-3-amine can be compared with other bicyclic compounds such as:
2,6-Dioxabicyclo[3.2.1]octane: Similar structure but with two oxygen atoms in the ring system.
8-Azabicyclo[3.2.1]octane: Contains a nitrogen atom instead of oxygen, commonly found in tropane alkaloids.
2,6-Dioxatricyclo[3.3.1.0 3,7]nonane: Another bicyclic compound with a different ring system and additional oxygen atoms.
The uniqueness of 8-Oxabicyclo[32
Propiedades
IUPAC Name |
8-oxabicyclo[3.2.1]oct-6-en-3-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO/c8-5-3-6-1-2-7(4-5)9-6/h1-2,5-7H,3-4,8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAFGOJFBTGCFEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC2C=CC1O2)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-Bromo-4,5,6,7-tetrahydrobenzo[d]thiazole-6-carboxylic acid](/img/structure/B7961726.png)













